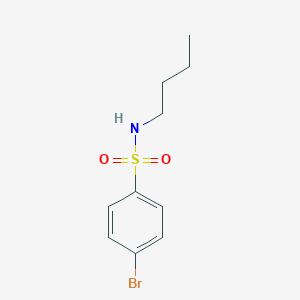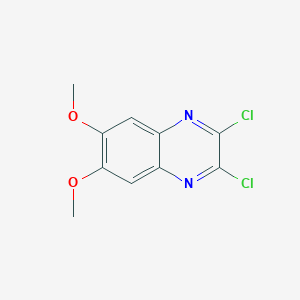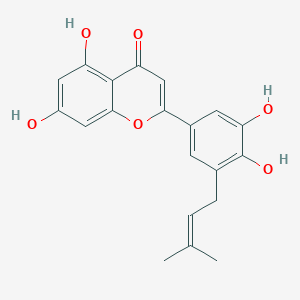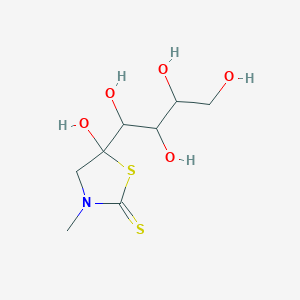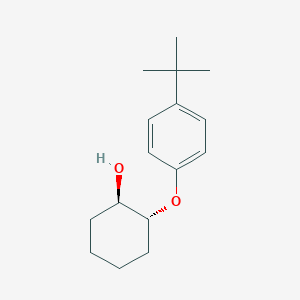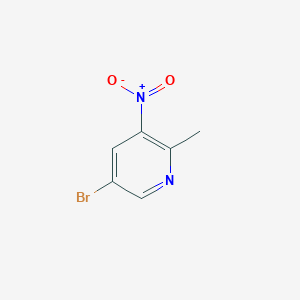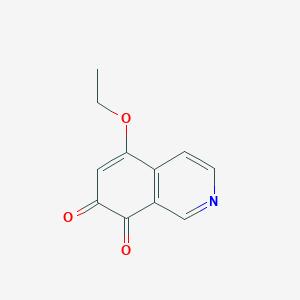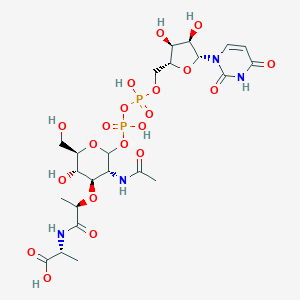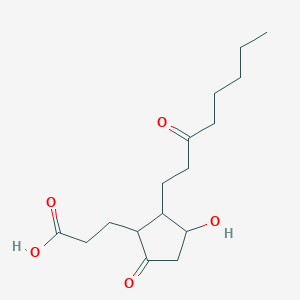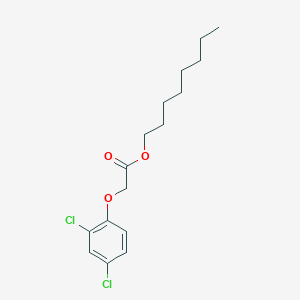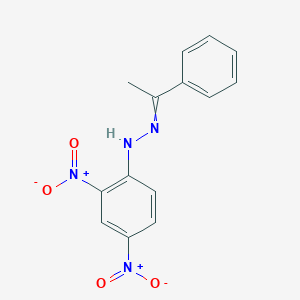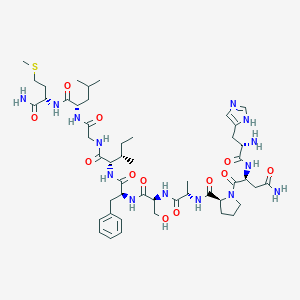
Ranatachykinin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ranatachykinin C (RanC) is a peptide that belongs to the tachykinin family. It is a potent neuropeptide that plays an important role in various physiological and pathological processes in the human body. RanC has been shown to be involved in the regulation of pain, inflammation, and cardiovascular function.
作用機序
Ranatachykinin C exerts its biological effects by binding to specific receptors on the surface of target cells. The primary receptor for Ranatachykinin C is the neurokinin-1 receptor (NK1R). Binding of Ranatachykinin C to NK1R activates a signaling pathway that leads to the release of various neurotransmitters and cytokines, resulting in the modulation of pain, inflammation, and cardiovascular function.
生化学的および生理学的効果
Ranatachykinin C has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of pain and inflammation by modulating the release of various neurotransmitters and cytokines. Ranatachykinin C has also been shown to regulate cardiovascular function by modulating the release of vasoactive peptides and regulating blood pressure.
実験室実験の利点と制限
Ranatachykinin C has several advantages for use in lab experiments. It is a potent neuropeptide that can be easily synthesized using SPPS or recombinant DNA technology. Ranatachykinin C is also stable and can be stored for long periods of time. However, Ranatachykinin C has some limitations for use in lab experiments. It is a relatively expensive peptide, and its effects can be difficult to study in vivo due to its rapid degradation.
将来の方向性
Research on Ranatachykinin C is ongoing, and there are several future directions for this field of study. One potential direction is the development of novel therapeutic agents that target the Ranatachykinin C/NK1R signaling pathway for the treatment of various diseases. Another direction is the study of the role of Ranatachykinin C in the regulation of other physiological processes, such as immune function and metabolism. Additionally, the development of new methods for the synthesis and delivery of Ranatachykinin C may lead to improved therapeutic efficacy and reduced costs.
科学的研究の応用
Ranatachykinin C has been extensively studied for its role in various physiological and pathological processes. It has been shown to be involved in the regulation of pain, inflammation, and cardiovascular function. Ranatachykinin C has also been implicated in the pathogenesis of various diseases, including asthma, arthritis, and cancer. Research on Ranatachykinin C has led to the development of novel therapeutic agents for the treatment of these diseases.
特性
CAS番号 |
135690-49-2 |
|---|---|
製品名 |
Ranatachykinin C |
分子式 |
C49H76N14O12S |
分子量 |
1085.3 g/mol |
IUPAC名 |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H76N14O12S/c1-7-27(4)40(48(74)54-23-39(66)57-33(18-26(2)3)44(70)58-32(41(52)67)15-17-76-6)62-45(71)34(19-29-12-9-8-10-13-29)59-46(72)36(24-64)61-42(68)28(5)56-47(73)37-14-11-16-63(37)49(75)35(21-38(51)65)60-43(69)31(50)20-30-22-53-25-55-30/h8-10,12-13,22,25-28,31-37,40,64H,7,11,14-21,23-24,50H2,1-6H3,(H2,51,65)(H2,52,67)(H,53,55)(H,54,74)(H,56,73)(H,57,66)(H,58,70)(H,59,72)(H,60,69)(H,61,68)(H,62,71)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,40-/m0/s1 |
InChIキー |
LVFJZDFXJABCGT-ZEQGLLOKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N |
配列 |
HNPASFIGLM |
同義語 |
His-Asn-Pro-Ala-Ser-Phe-Ile-Gly-Leu-Met-NH2 ranatachykinin C RTK C RTK-C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



